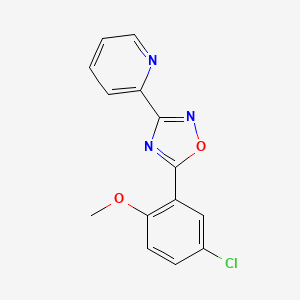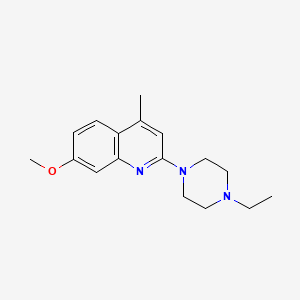
2-(4-Ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-278559-A is a chemical compound known for its role as an ethanolamine kinase inhibitor. It has a molecular formula of C17H23N3O and a molecular weight of 285.38 g/mol . This compound is primarily used in scientific research and has shown significant potential in various fields.
Preparation Methods
The synthetic routes and reaction conditions for WAY-278559-A are not extensively documented in publicly available sources. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and stability. Industrial production methods would likely involve similar controlled environments to maintain the compound’s integrity and effectiveness .
Chemical Reactions Analysis
WAY-278559-A undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-278559-A has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of ethanolamine kinase, which plays a crucial role in phospholipid metabolism.
Biology: Researchers use it to understand the biochemical pathways involving ethanolamine kinase and its impact on cellular functions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in diseases where ethanolamine kinase activity is dysregulated.
Industry: WAY-278559-A can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-278559-A exerts its effects by inhibiting the activity of ethanolamine kinase. This enzyme is responsible for the phosphorylation of ethanolamine, a key step in the biosynthesis of phosphatidylethanolamine, an essential phospholipid in cell membranes. By inhibiting this enzyme, WAY-278559-A disrupts the production of phosphatidylethanolamine, affecting various cellular processes .
Comparison with Similar Compounds
WAY-278559-A is unique in its specific inhibition of ethanolamine kinase. Similar compounds include:
WAY-123456-B: Another ethanolamine kinase inhibitor with a different molecular structure.
WAY-654321-C: A compound that inhibits a related enzyme in the same biochemical pathway.
The uniqueness of WAY-278559-A lies in its specific molecular structure, which allows it to effectively inhibit ethanolamine kinase without affecting other enzymes .
Properties
Molecular Formula |
C17H23N3O |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline |
InChI |
InChI=1S/C17H23N3O/c1-4-19-7-9-20(10-8-19)17-11-13(2)15-6-5-14(21-3)12-16(15)18-17/h5-6,11-12H,4,7-10H2,1-3H3 |
InChI Key |
MNHUPYMQGWNISM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B10804584.png)
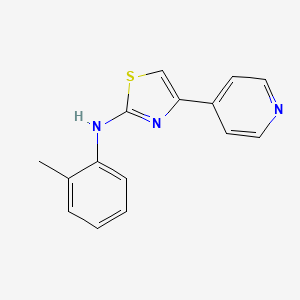
![2-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-3-phenyl-propionic acid](/img/structure/B10804599.png)
![2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B10804606.png)
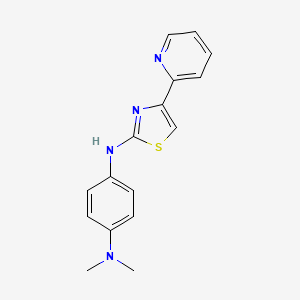
![(E)-1-propyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B10804615.png)
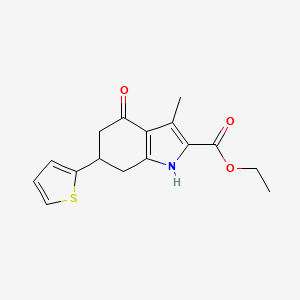
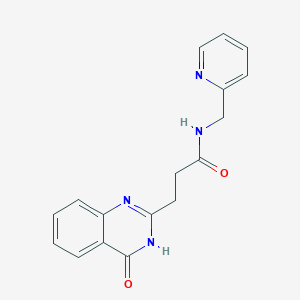
![4-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B10804626.png)
![4,4'-[(4-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B10804642.png)

![2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10804661.png)

